molecular formula C10H15F3N2O6 B2389590 (2S)-2-[[(2S,4R)-4-Hydroxypyrrolidine-2-carbonyl]amino]propanoic acid;2,2,2-trifluoroacetic acid CAS No. 2460739-34-6

(2S)-2-[[(2S,4R)-4-Hydroxypyrrolidine-2-carbonyl]amino]propanoic acid;2,2,2-trifluoroacetic acid

Cat. No. B2389590
M. Wt: 316.233
InChI Key: RVWKYPHKAVDWKY-YAFCINRGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-[[(2S,4R)-4-Hydroxypyrrolidine-2-carbonyl]amino]propanoic acid;2,2,2-trifluoroacetic acid is a useful research compound. Its molecular formula is C10H15F3N2O6 and its molecular weight is 316.233. The purity is usually 95%.
BenchChem offers high-quality (2S)-2-[[(2S,4R)-4-Hydroxypyrrolidine-2-carbonyl]amino]propanoic acid;2,2,2-trifluoroacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S)-2-[[(2S,4R)-4-Hydroxypyrrolidine-2-carbonyl]amino]propanoic acid;2,2,2-trifluoroacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for (2S)-2-[[(2S,4R)-4-Hydroxypyrrolidine-2-carbonyl]amino]propanoic acid;2,2,2-trifluoroacetic acid involves the protection of the hydroxyl group of L-threonine followed by the coupling of the protected L-threonine with Boc-L-proline. The resulting dipeptide is then deprotected and coupled with (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid. The final product is obtained by treatment with 2,2,2-trifluoroacetic acid.

Starting Materials
L-threonine, Boc-L-proline, (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid, 2,2,2-trifluoroacetic acid

Reaction
Protection of L-threonine hydroxyl group with TBDMS, Coupling of TBDMS-L-threonine with Boc-L-proline using HATU as coupling reagent, Deprotection of TBDMS group with TBAF, Coupling of resulting dipeptide with (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid using HATU as coupling reagent, Treatment of final product with 2,2,2-trifluoroacetic acid to obtain the desired compound

properties

IUPAC Name

(2S)-2-[[(2S,4R)-4-hydroxypyrrolidine-2-carbonyl]amino]propanoic acid;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O4.C2HF3O2/c1-4(8(13)14)10-7(12)6-2-5(11)3-9-6;3-2(4,5)1(6)7/h4-6,9,11H,2-3H2,1H3,(H,10,12)(H,13,14);(H,6,7)/t4-,5+,6-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVWKYPHKAVDWKY-YAFCINRGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)C1CC(CN1)O.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)[C@@H]1C[C@H](CN1)O.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15F3N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-[[(2S,4R)-4-Hydroxypyrrolidine-2-carbonyl]amino]propanoic acid;2,2,2-trifluoroacetic acid

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